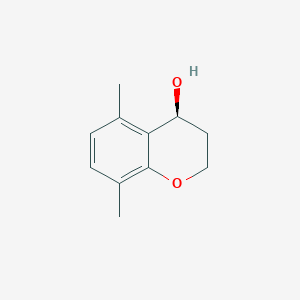
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as DMBO, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant properties. In recent years, DMBO has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol's mechanism of action is not fully understood, but it is believed to act through multiple pathways. It has been found to modulate various signaling pathways involved in inflammation, cell growth, and apoptosis. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of transcription factors such as NF-kB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to reduce lipid peroxidation and DNA damage, which are associated with various diseases. In animal models, this compound has been found to reduce inflammation in the brain and other tissues, which is associated with various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several advantages for lab experiments. It is a naturally occurring compound and can be easily synthesized or extracted from natural sources. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time. This compound's solubility in water is also limited, which can make it difficult to administer in certain experiments.
Orientations Futures
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol's potential therapeutic applications have generated significant interest in the scientific community, and several future directions can be explored. This compound's anti-cancer properties can be further studied to develop novel cancer therapies. This compound's anti-inflammatory properties can be explored for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. This compound's potential as an anti-viral agent can also be further studied to develop therapies for viral infections. Additionally, this compound's potential as an antioxidant can be explored for the treatment of various diseases associated with oxidative stress such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a naturally occurring compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant properties have been extensively studied, and its mechanism of action is well understood. This compound's advantages and limitations for lab experiments should be carefully considered when designing experiments. Several future directions can be explored to further understand this compound's potential therapeutic applications.
Méthodes De Synthèse
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most commonly used chemical synthesis methods involves the condensation of 2,4-dimethylphenol and 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions to obtain this compound in its pure form. Alternatively, this compound can be extracted from plants such as Hypericum perforatum (St. John's Wort) and Euphorbia hirta (Asthma weed).
Applications De Recherche Scientifique
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to suppress the replication of viruses such as HIV and hepatitis B. This compound's anti-inflammatory properties have been studied in various animal models, and it has been found to reduce inflammation in the brain and other tissues.
Propriétés
IUPAC Name |
(4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJGTPQLSTCLV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCOC2=C(C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](CCOC2=C(C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

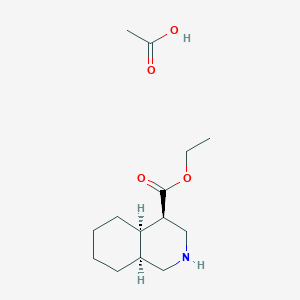
![1-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2785327.png)
![tert-butyl (3aS,7aS)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/no-structure.png)
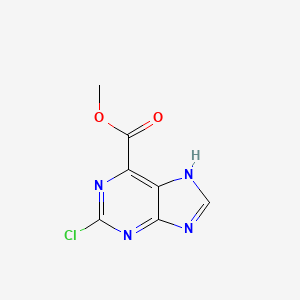
![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2785331.png)
![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)

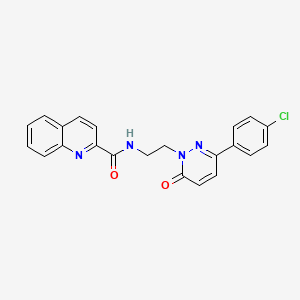

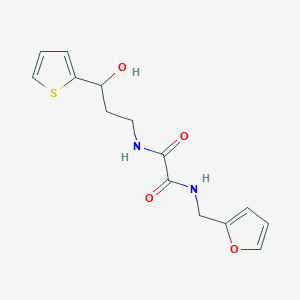

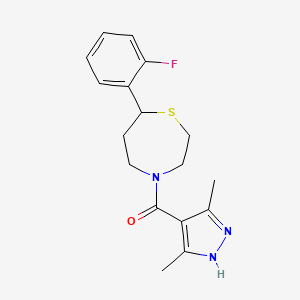
![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)
